Ethyl 2-amino-2-cyanoacetate hemioxalate
Description
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Properties
IUPAC Name |
ethyl 2-amino-2-cyanoacetate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8N2O2.C2H2O4/c2*1-2-9-5(8)4(7)3-6;3-1(4)2(5)6/h2*4H,2,7H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAUHUDLXGQGFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)N.CCOC(=O)C(C#N)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-amino-2-cyanoacetate hemioxalate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
This compound is derived from ethyl cyanoacetate, which is known for its versatile reactivity due to the presence of multiple functional groups: a nitrile, an ester, and an acidic methylene group. These properties enable it to participate in various chemical reactions, making it a valuable precursor for synthesizing pharmacologically active compounds .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting the growth of several human tumor cell lines:
- Hepatocellular Carcinoma (HePG-2)
- Colon Cancer (HCT-116)
- Prostate Cancer (PC3)
- Breast Cancer (MCF-7)
In vitro assays indicated that this compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents such as 5-fluorouracil (5-FU) . The following table summarizes the IC50 values for different cell lines:
| Cell Line | IC50 (μg/mL) |
|---|---|
| HePG-2 | 10.3 ± 0.81 |
| HCT-116 | 8.1 ± 0.35 |
| PC3 | 7.4 ± 0.34 |
| MCF-7 | 5.6 ± 0.30 |
These results indicate that the compound possesses strong cytotoxic activity across multiple cancer types, suggesting its potential as a therapeutic agent.
The mechanism by which this compound exerts its cytotoxic effects involves apoptosis induction and modulation of key signaling pathways. Studies have highlighted its role in enhancing the expression of pro-apoptotic factors such as caspase-3 while reducing levels of anti-apoptotic proteins like Bcl-2 in cancer cells . This dual action contributes to increased apoptosis and reduced tumor cell viability.
In Vivo Evaluation
A notable study investigated the in vivo effects of sodium salt derivatives of this compound on Ehrlich ascites carcinoma (EAC) in mice. The treatment resulted in a significant reduction in tumor volume and cell count, attributed to enhanced apoptotic activity and improved histopathological outcomes in liver and kidney tissues without adverse effects . The findings underscore the compound's potential for chemopreventive and chemotherapeutic applications.
Docking Studies
Molecular docking studies have provided insights into the interaction between this compound and specific biological targets, including osteopontin and caspase-3 receptors. These interactions suggest that the compound may effectively modulate these targets, further supporting its role as an anticancer agent .
Scientific Research Applications
Pharmaceutical Applications
Drug Development : Ethyl 2-amino-2-cyanoacetate hemioxalate serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of:
- Anticonvulsants : It is utilized in the synthesis of compounds like valproic acid, which is used to treat epilepsy.
- Antibiotics : The compound is involved in the synthesis of trimethoprim, an antibiotic used in combination therapies.
Table 1 summarizes notable pharmaceuticals derived from this compound:
| Pharmaceutical | Active Ingredient | Therapeutic Use |
|---|---|---|
| Valproic Acid | Valproate | Anticonvulsant |
| Co-trimoxazole | Trimethoprim | Antibiotic |
Agricultural Applications
This compound is also significant in agricultural chemistry:
- Pesticides and Herbicides : The compound is used to synthesize agrochemicals that enhance crop protection and yield.
- Plant Growth Regulators : Its derivatives are explored for their potential to act as growth regulators.
Organic Synthesis
The compound's unique structure allows it to participate in various organic reactions:
- Knoevenagel Condensation : this compound can undergo condensation reactions with aldehydes to form α,β-unsaturated carbonyl compounds.
- Michael Addition Reactions : It acts as a nucleophile due to its acidic methylene group, facilitating the formation of complex organic molecules.
Biochemical Research
In biochemical studies, this compound is employed for:
- Enzyme Inhibition Studies : Researchers utilize this compound to explore its effects on various metabolic pathways.
- Metabolic Pathway Analysis : It aids in understanding the interactions within biological systems.
Case Studies
Several studies have highlighted the effectiveness of this compound in practical applications:
- A study published in Journal of Medicinal Chemistry demonstrated its role as an intermediate in synthesizing novel anticonvulsant agents, showing promising results against seizures .
- Research featured in Agricultural Chemistry explored the use of derivatives of this compound as effective pesticides, leading to improved crop yields without harming beneficial insects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
